4-Amino-3,5-dibromobenzoic acid

Vue d'ensemble

Description

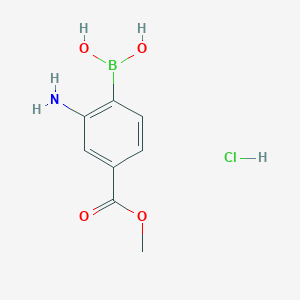

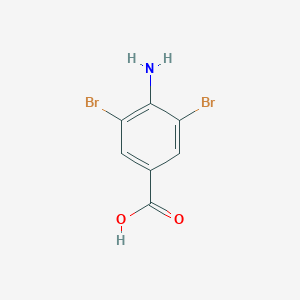

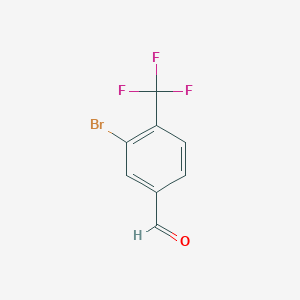

4-Amino-3,5-dibromobenzoic acid is a chemical compound with the molecular formula C7H5Br2NO2 . It is a derivative of benzoic acid, with two bromine atoms and an amino group attached to the benzene ring .

Molecular Structure Analysis

The molecular weight of 4-Amino-3,5-dibromobenzoic acid is 294.93 g/mol . The compound has a complex structure with 12 heavy atoms . The InChI string representation of its structure isInChI=1S/C7H5Br2NO2/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2H,10H2, (H,11,12) . Physical And Chemical Properties Analysis

4-Amino-3,5-dibromobenzoic acid has a topological polar surface area of 63.3 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is characterized by a rotatable bond count of 1 . The exact mass is 294.86665 g/mol and the monoisotopic mass is 292.86870 g/mol .Applications De Recherche Scientifique

Synthesis of (+)-menthyl 3,5-dibromobenzoate

4-Amino-3,5-dibromobenzoic acid can be used in the synthesis of (+)-menthyl 3,5-dibromobenzoate . This compound could be used in further reactions to produce a variety of other organic compounds.

Synthesis of di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate

Another application of 4-Amino-3,5-dibromobenzoic acid is in the synthesis of di-tert-butyl 4-[2-(tert-butoxycarbonyl)ethyl]-4-(3,5-dibromobenzamido)heptanedioate . This compound could be a useful intermediate in the synthesis of more complex organic molecules.

Synthesis of (L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate

4-Amino-3,5-dibromobenzoic acid can also be used in the synthesis of (L)-methyl 2-(3,5-dibromobenzamido)-3-phenylpropanoate . This compound could be used in further reactions to produce a variety of other organic compounds.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust, to rinse cautiously with water in case of eye contact, and to remove contact lenses if present and easy to do .

Mécanisme D'action

Mode of Action

The mode of action of 4-Amino-3,5-dibromobenzoic acid involves a nucleophilic substitution reaction and an electrophilic substitution reaction . These reactions could potentially alter the function of its target proteins or enzymes, leading to changes in cellular processes.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 1.59 , which could influence its distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3,5-dibromobenzoic acid. Factors such as pH, temperature, and the presence of other molecules could affect its solubility, stability, and interactions with its targets .

Propriétés

IUPAC Name |

4-amino-3,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYQFZKTKAMCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474767 | |

| Record name | 4-amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3,5-dibromobenzoic acid | |

CAS RN |

4123-72-2 | |

| Record name | 4-amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde](/img/structure/B112542.png)